molecular formula C14H15N3O2 B2910020 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid CAS No. 1184535-87-2

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2910020
CAS No.: 1184535-87-2
M. Wt: 257.293
InChI Key: XMEYFJXJGUFFRO-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1184535-87-2) is a high-value chemical building block with a molecular weight of 257.29 g/mol and the molecular formula C14H15N3O2 . This compound features a piperidine-3-carboxylic acid moiety linked to a quinazolin-4-yl group, making it a key intermediate in medicinal chemistry and drug discovery. Its core structure is of significant interest in antimalarial research, as the quinazolinone scaffold is a known pharmacophore in the development of novel therapeutic agents . Research indicates that derivatives based on the 4-quinazolinone ring system, such as Febrifugine, have demonstrated potent antimalarial properties . The specific planar aromatic structure and the positioning of functional groups in this compound are considered crucial for its biological activity, primarily by impairing haemazoin formation within the malaria parasite . Furthermore, structural analogs of this compound have been designed and synthesized to explore reduced toxicity profiles while maintaining excellent in vitro and in vivo efficacy against Plasmodium falciparum, a parasite responsible for malaria . This reagent is intended for use in discovery chemistry, hit-to-lead optimization, and the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-quinazolin-4-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYFJXJGUFFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The molecular hybridization of quinazoline with other bioactive scaffolds has been reported to improve the potency of the resulting compounds This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the compound’s action is the modulation of the activities of its targets, leading to changes in the associated cellular processes. This can result in anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects, depending on the specific targets and the context. The inhibition of GABA uptake can lead to changes in neural signaling.

Biological Activity

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound that integrates the pharmacophoric characteristics of quinazoline and piperidine, leading to a diverse array of biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives are known for their potential as cancer therapeutics. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the inhibition of tubulin assembly and interference with cell signaling pathways .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The quinazoline moiety in this compound can interact with penicillin-binding proteins, enhancing its antimicrobial efficacy .
  • Neuroprotective Effects : Some studies suggest that quinazoline derivatives could have anticonvulsant properties, which may be attributed to their ability to modulate neuronal excitability and influence neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The quinazoline component interacts with multiple biological targets, affecting pathways related to cell proliferation, microbial growth, and lipid metabolism. This multi-target approach enhances its therapeutic potential across various diseases .
  • Biochemical Pathways : The compound influences key biochemical pathways involved in cancer progression and microbial resistance. For instance, it may disrupt the function of critical enzymes or receptors that regulate these processes .
  • Pharmacokinetics : The hybrid structure of the compound contributes to improved bioavailability and potency compared to simpler analogs. This is essential for its effectiveness as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the quinazoline or piperidine rings significantly influence the compound's potency and selectivity. For example, modifications at specific positions can enhance anticancer activity or improve binding affinity to target enzymes .
  • Comparative Analysis : A comparison with other quinazoline derivatives reveals that structural features such as ring size, functional groups, and stereochemistry play vital roles in determining biological activity. Compounds with similar frameworks have been tested for their ability to inhibit specific kinases or other targets relevant to cancer therapy .

Case Studies

Several studies illustrate the biological activity of related compounds:

  • Anticancer Studies : A series of quinazoline derivatives were evaluated against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range. For instance, compounds modified at the 2nd position showed enhanced activity against HeLa cells .
  • Antimicrobial Efficacy : Research highlighted the synergistic effects of quinazoline derivatives when combined with traditional antibiotics like piperacillin-tazobactam against MRSA, showcasing their potential in overcoming antibiotic resistance .

Scientific Research Applications

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound with diverse applications, particularly in the pharmaceutical and chemical research fields. It is a quinazoline derivative, which is a class of compounds known for their wide range of biological activities.

Basic Information
this compound is also known as this compound . The CAS number is 1184535-87-2 .

Pharmaceutical Research

This compound is often utilized as a building block in the synthesis of pharmaceutically active compounds . Quinazoline derivatives have demonstrated diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties . They are also useful as anti-hypertensive, anxiolytic agents, and agents for appetite control . Furthermore, these compounds can treat memory loss due to Alzheimer's disease and/or other dementias, as anti-epileptic and anti-convulsant, and as agents to treat withdrawal from alcohol or drug addiction .

Research on Quinazolinones

The syntheses of quinazolinone derivatives and their structure–activity relationship (SAR) have been reported . These compounds have been investigated for their potential in treating methicillin-resistant Staphylococcus aureus (MRSA) .

Development of Novel Therapeutics

Due to its hybrid nature, combining quinazoline and piperidine pharmacophores, this compound is used in developing novel therapeutics. Molecular hybridization has been shown to improve the potency of resulting compounds. The quinazoline moiety interacts with targets involved in cancer, microbial infections, convulsions, and lipid metabolism.

Biochemical Research

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